molecular formula C12H17N B7883367 1-(3-Methylbenzyl)pyrrolidine

1-(3-Methylbenzyl)pyrrolidine

Cat. No. B7883367
M. Wt: 175.27 g/mol
InChI Key: QFFYIFNIIRBVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylbenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Suto, Turner, and Kampf (1992) describe the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, which include 1-(3-Methylbenzyl)pyrrolidine. These compounds are synthesized using a chiral α-methylbenzyl functionality, which serves as both a nitrogen protecting group for the pyrrolidine nitrogen and a chiral auxillary. This research demonstrates the compound's role in the synthesis of chiral amines, which are valuable in the development of pharmaceuticals and other chemical products (Suto, Turner, & Kampf, 1992).

  • Coldham, Hufton, and Rathmell (1997) investigated the cyclization of α-amino-organolithiums onto unactivated alkenes, which results in the formation of 2,4-disubstituted pyrrolidines. They utilized 1-(3-Methylbenzyl)pyrrolidine as a chiral auxiliary on the nitrogen atom, leading to the synthesis of 3-substituted pyrrolidines with significant stereoselectivity. This research highlights the compound's utility in stereoselective synthesis, a crucial aspect in the production of enantiomerically pure pharmaceuticals (Coldham, Hufton, & Rathmell, 1997).

  • Schroeder et al. (1992) used S-α-methylbenzyl as a chiral auxiliary at N1 to separate diastereomeric 2-pyrrolidinones, leading to the synthesis of several 3-(1-aminoethyl)pyrrolidines, which are important intermediates for quinolone antibacterials. This work illustrates the role of 1-(3-Methylbenzyl)pyrrolidine in facilitating the separation of diastereomers, which is vital in the production of stereochemically pure compounds for pharmaceutical applications (Schroeder et al., 1992).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-13/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFYIFNIIRBVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Li, J Zhang, Y Wang, F Hu… - Drug Testing and …, 2019 - Wiley Online Library
Vesatolimod (GS‐9620) is an agonist of toll‐like receptor (TLR7) 7, which has been developed as an anti‐hepatitis B virus (HBV) agent. The focus of the present study is on the …
L Ma - 2015 - search.proquest.com
Functionalization of amines is a very important research area in organic chemistry because functionalized amines are important building blocks in many biologically active compounds …
Number of citations: 3 search.proquest.com
D Das - 2013 - search.proquest.com
Activation of moderately reactive CH bonds by metal-catalyzed processes has attracted lot of attention because it can give access to complex structures from simple starting materials. …
Number of citations: 3 search.proquest.com

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